molecular formula C20H23N3O3 B2570682 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide CAS No. 872861-00-2

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide

Cat. No. B2570682
M. Wt: 353.422
InChI Key: JEIMKYMPODWNCQ-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells.

Scientific Research Applications

  • Synthesis and Antibacterial Study : Compounds with structures similar to the query chemical have been synthesized and analyzed for their antibacterial properties. For example, N-substituted derivatives of a related compound showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Molecular Docking and Anticancer Effects : Studies have been conducted on similar compounds for their anticancer properties. Research on sulfonamide-derived isatins, which share a resemblance in structure to the query compound, showed potential for hepatocellular carcinoma management (Eldeeb et al., 2022).

  • Synthesis of Novel Compounds for Biological Applications : Research on the synthesis of novel compounds with structural similarities has been conducted. These compounds have been characterized for potential applications in biology and medicine (Naik et al., 2013).

  • Chiral Derivatives and Their Synthesis : The synthesis of new chiral derivatives related to the query compound has been reported. Such studies are crucial for developing pharmaceuticals with specific enantiomeric properties (Król et al., 2022).

  • Electrochemical Studies : Electrochemical behavior of compounds similar to the query chemical has been investigated. These studies are important for understanding the reactivity and potential applications of these compounds in various fields (Naik et al., 2013).

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-3-7-12-22/h2,4-5,8-9,13H,1,3,6-7,10-12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMKYMPODWNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide

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